Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Overview
Description
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photo-induced Additions : Irradiation of dimethyl esters of cis- and trans-4-cyclohexene-1,2-dicarboxylic acids leads to acetic-acid adducts. The study by Leong et al. (1973) explored the photo-induced addition of acetic acid to cyclohexene derivatives, including dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
Structure-Property Dependence : Salakhov et al. (2009) conducted a topological approach to understand the structure-property dependence in a series of 4-cyclohexene-1,2-dicarboxylic acids, including their dimethyl and cis-trans variants. This study provided theoretical information indices and analyzed correlations with physicochemical properties (Salakhov, Bagmanov, & Grechkina, 2009).
Intramolecular Reactions : Williams et al. (2004) explored the synthesis and intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate, including studies involving dimethyl cyclobut-1-ene-1,2-dicarboxylate with cyclohexene. This study highlighted spontaneous thermal isomerization and reaction mechanisms (Williams, Ma, Wepplo, & Paclin, 2004).
Sesquiterpene Synthesis : The dianion of dimethyl cyclohex-4-ene-1,2-dicarboxylate can be annelated with ethyl 4-bromobutyrate to create compounds valuable in sesquiterpene synthesis, as demonstrated by Bilyard and Garratt (1981) (Bilyard & Garratt, 1981).
Stereochemistry of Cyclic Compounds : Studies by Nazarov and Kucherov (1954) on cis- and trans-4-cyclohexene-1,2-dicarboxylic acids, including dimethyl variants, investigated stereochemistry and reaction pathways in cyclic compounds (Nazarov & Kucherov, 1954).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to ensure adequate ventilation and use personal protective equipment as required .
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-68-6 | |
Record name | 17673-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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